molecular formula C21H25F3N2O2 B2793372 2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide CAS No. 2319637-76-6

2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide

Cat. No.: B2793372
CAS No.: 2319637-76-6
M. Wt: 394.438
InChI Key: QSHYGESZKANTDF-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the naphthalene core.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is incorporated through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Final Coupling: The final step involves coupling the ethoxy group to the naphthalene core through an esterification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving the piperidine ring and trifluoroethyl group.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The trifluoroethyl group could enhance its binding affinity and specificity, while the piperidine ring may facilitate its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide: Similar structure but with a benzene core instead of naphthalene.

    2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]phenylacetamide: Similar structure but with a phenylacetamide core.

Uniqueness

The presence of the naphthalene core in 2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide provides unique electronic and steric properties, potentially enhancing its interaction with biological targets and its stability in various environments.

Properties

IUPAC Name

2-ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2/c1-2-28-18-8-7-16-5-3-4-6-17(16)19(18)20(27)25-13-15-9-11-26(12-10-15)14-21(22,23)24/h3-8,15H,2,9-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHYGESZKANTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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